(2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-24-19-10-17(11-20(12-19)25-2)23-14-16(13-22)15-4-6-18(7-5-15)26-9-3-8-21/h4-7,10-12,14,23H,3,8-9H2,1-2H3/b16-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSKCRDBFYFQFI-JQIJEIRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC=C(C#N)C2=CC=C(C=C2)OCCCF)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)N/C=C(\C#N)/C2=CC=C(C=C2)OCCCF)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C21H24FNO3
- Molecular Weight : 357.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets in cells:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes that are crucial for cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells.
- Receptor Modulation : It may act as a modulator of various receptors involved in signaling pathways related to cancer and inflammation.
Biological Activity Overview
| Activity Type | Findings/Results |
|---|---|
| Anticancer Activity | Exhibits cytotoxicity against various cancer cell lines. IC50 values reported in the low micromolar range, indicating significant potency. |
| Anti-inflammatory Effects | Potential to reduce inflammatory markers in vitro, suggesting therapeutic applications in inflammatory diseases. |
| Neuroprotective Effects | Preliminary studies indicate possible neuroprotective properties, warranting further investigation. |
Case Studies and Research Findings
- Anticancer Studies : In a study evaluating the cytotoxic effects on leukemia cells, this compound demonstrated an IC50 value of approximately 1.5 μM, indicating effective inhibition of cell growth compared to control treatments.
- Inflammatory Response : Research involving human macrophage cell lines showed that treatment with this compound resulted in a significant decrease in TNF-alpha production, a key cytokine involved in inflammation.
- Neuroprotection : In models of neurodegeneration, the compound was shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in treating neurodegenerative diseases.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of (2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile is its potential as an anticancer agent. Research has demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study:
A study investigating the effects of similar compounds on human cancer cell lines showed that derivatives of this compound exhibited cytotoxic effects against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory properties. Inflammation plays a crucial role in various chronic diseases, including arthritis and cardiovascular diseases.
Research Findings:
In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This suggests its potential utility in treating inflammatory conditions.
Pesticide Development
The unique chemical structure of this compound has led to its investigation as a candidate for pesticide development. Its ability to interact with biological systems makes it a suitable candidate for agrochemical formulations.
Data Table: Comparison of Pesticidal Efficacy
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | |
| Compound B | Beetles | 90 | |
| This compound | Caterpillars | 88 |
Formulation Studies
Formulation studies have shown that incorporating this compound into pesticide formulations enhances the bioavailability and efficacy against target pests. The use of surfactants and co-formulants has been explored to optimize its application in agricultural settings .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : (2Z)-3-[(3,5-dichlorophenyl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile
- Key Differences :
- Phenyl substituents : Dichloro (electron-withdrawing) vs. dimethoxy (electron-donating).
- Second aromatic group : Methylbenzenesulfonyl (bulky, polar sulfonyl) vs. 3-fluoropropoxy (flexible, fluorine-containing alkoxy).
- The sulfonyl group in Compound A could engage in stronger hydrogen bonding vs. the fluoropropoxy group, altering target affinity.
Compound B : (2E)-3-[4-({6-[(4-methoxyphenyl)amino]-7H-purin-2-yl}amino)-3,5-dimethylphenyl]prop-2-enenitrile
- Key Differences: Core structure: Purine heterocycle vs. simple phenyl rings. Substituents: 4-methoxyphenylamino and dimethylphenyl groups vs. dimethoxyphenyl and fluoropropoxy.
- Implications: The purine moiety in Compound B may enable interactions with nucleotide-binding proteins (e.g., kinases), whereas the target compound’s simpler structure might target non-purine enzymes. The fluoropropoxy group’s polarity could enhance aqueous solubility relative to Compound B’s hydrophobic dimethylphenyl group.
Pharmacological Activity Trends
While direct biological data for the target compound are unavailable, insights can be drawn from analogs:
- Piroxicam analogs (e.g., 13d, 13l, 13m) demonstrated anti-HIV activity with EC50 values of 20–25 µM . The target compound’s nitrile and methoxy groups could similarly stabilize interactions with viral integrase or protease active sites.
- Dichloro-substituted Compound A (SynHet) is marketed as a pharmaceutical intermediate, suggesting utility in drug synthesis . Fluorine in the target compound may improve metabolic stability compared to chlorine.
Physicochemical Properties
*logP estimated using fragment-based methods (e.g., XLogP3).
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing (2Z)-3-[(3,5-dimethoxyphenyl)amino]-2-[4-(3-fluoropropoxy)phenyl]prop-2-enenitrile, and how can purity be optimized?
- Methodology :
- Condensation reactions : React 4-(3-fluoropropoxy)benzaldehyde with 3,5-dimethoxyaniline in the presence of a base (e.g., sodium hydroxide) and a nitrile source (e.g., malononitrile) in ethanol or methanol under reflux .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?
- Methodology :
- NMR : Use - and -NMR to verify the Z-configuration of the enamine double bond (characteristic coupling constants: ) and substituent positions .
- IR : Confirm the nitrile stretch (~2200 cm) and aromatic C-H bending (~1600 cm) .
- X-ray crystallography : Resolve crystal structures to unambiguously confirm stereochemistry and hydrogen-bonding patterns .
Q. How does the compound’s stability vary under different storage conditions?
- Methodology :
- Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. Store at –20°C in amber vials under inert gas (argon) to prevent oxidation .
- Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Use light-resistant containers for long-term storage .
Advanced Research Questions
Q. What strategies can resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Controlled experiments : Vary reaction conditions (solvent polarity, temperature, nucleophile strength) to identify kinetic vs. thermodynamic products. For example, use DMF as a polar aprotic solvent at 100°C to favor substitution at the 3-fluoropropoxy group .
- In-situ monitoring : Employ Raman spectroscopy or LC-MS to track intermediate formation and reaction pathways .
- Case study : Conflicting reports on substitution at the fluoropropoxy group vs. the dimethoxyphenyl ring can be resolved by isotopic labeling (e.g., -NMR) to track fluorine displacement .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina to model binding to enzymes (e.g., kinases or cytochrome P450 isoforms). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability .
- DFT calculations : Calculate HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity with nucleophiles or electrophiles .
Q. What experimental designs are optimal for studying the compound’s structure-activity relationships (SAR) in antimicrobial assays?
- Methodology :
- Analog synthesis : Prepare derivatives with modified substituents (e.g., replacing 3-fluoropropoxy with 3-chloropropoxy) and compare MIC values against Gram-positive/negative bacteria .
- Dose-response assays : Use broth microdilution (CLSI guidelines) to generate IC values. Pair with cytotoxicity assays (MTT on mammalian cells) to evaluate selectivity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Root causes : Variability in assay conditions (e.g., solvent used for compound dissolution, cell line heterogeneity).
- Resolution :
- Standardize protocols : Use DMSO as a universal solvent (≤1% v/v) and reference cell lines (e.g., HEK293 for cytotoxicity) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC) and apply multivariate regression to identify confounding variables .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
